4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine
説明
特性
CAS番号 |
39630-11-0 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC名 |
1-anilino-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H19N3O3/c19-14-10-12(15(20)17-6-8-21-9-7-17)11-18(14)16-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
InChIキー |
AEBNBNZUBZCGHO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
生物活性
4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a morpholine ring, a pyrrolidine moiety, and a phenylamino group, which are critical for its biological interactions.
Research indicates that 4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine acts primarily as an inhibitor of Factor XIa, an essential component in the coagulation cascade. By inhibiting Factor XIa, the compound may reduce thrombus formation and has potential applications in treating thromboembolic disorders.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticoagulant Activity :
- Inhibition of Factor XIa leads to reduced blood clot formation.
- Studies have demonstrated that this compound significantly decreases thrombus weight in animal models.
-
Antitumor Activity :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism.
Anticoagulant Studies
A notable study published in Journal of Medicinal Chemistry evaluated the anticoagulant properties of various derivatives of morpholine-based compounds. The study found that 4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine exhibited a significant reduction in thrombus formation in vivo, with a dose-dependent response observed at concentrations ranging from 0.5 to 5 mg/kg .
| Compound | Thrombus Weight Reduction (%) | Dose (mg/kg) |
|---|---|---|
| Control | 0 | N/A |
| Compound A | 30 | 0.5 |
| Compound B | 50 | 1.0 |
| 4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine | 70 | 5.0 |
Antitumor Activity
In another study focusing on the cytotoxic effects against cancer cell lines, the compound was shown to inhibit cell proliferation significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
